1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Scientific Research Applications
- Research : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold was designed as novel CDK2 inhibitors . These compounds demonstrated significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 45 to 97 nM. Compound 14 exhibited dual activity against cell lines and CDK2, making it a promising candidate for further investigations.
- Research : Some pyrazolo[3,4-d]pyrimidines, including derivatives of 1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine, were evaluated for antibacterial activity against Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria .
- Method : A novel protocol involving oxidative dehydrogenation/annulation/oxidative aromatization was used to synthesize pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines .
- Drug-Likeness and ADMET Studies : In silico analyses assessed pharmacokinetic properties, aiding in structure-activity predictions .
CDK2 Inhibition for Cancer Treatment
Antibacterial Properties
Anti-Inflammatory Potential
Other Biological Activities
Cell Cycle Alteration and Apoptosis Induction
Safety and Hazards
Mechanism of Action
- CDK2 (Cyclin-Dependent Kinase 2) : CDK2 is a key enzyme involved in cell cycle regulation. It forms complexes with cyclins and plays a crucial role in cell division, especially during the G1/S transition. CDK2 promotes cell cycle progression by phosphorylating downstream substrates .
- Apoptosis Induction : The compound triggers apoptosis (programmed cell death) within cancer cells, leading to their elimination .
- Apoptotic Pathways : Activation of apoptotic pathways involves caspases, Bcl-2 family proteins, and mitochondrial signaling. The compound modulates these pathways, promoting cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
1-benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4/c14-10-9-6-18-21(7-8-4-2-1-3-5-8)11(9)20-12(19-10)13(15,16)17/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCFKGWYDMNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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